molecular formula C8H12O B13626971 Cyclopentanol, 2-(2-propynyl)-, trans- CAS No. 139704-05-5

Cyclopentanol, 2-(2-propynyl)-, trans-

Cat. No.: B13626971
CAS No.: 139704-05-5
M. Wt: 124.18 g/mol
InChI Key: PWRQANNOJCCIKZ-HTQZYQBOSA-N
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Description

Cyclopentanol, 2-(2-propynyl)-, trans- is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2-(2-propynyl)-, trans- can be synthesized through a multi-step process involving the formation of a Grignard reagent and subsequent reaction with an epoxide. The process typically involves the following steps:

    Formation of Grignard Reagent: Magnesium turnings are reacted with allyl bromide in the presence of ethyl ether to form the Grignard reagent.

    Reaction with Epoxide: The Grignard reagent is then reacted with cyclopentene oxide to form the desired product.

The reaction conditions include maintaining the reaction mixture at low temperatures and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Cyclopentanol, 2-(2-propynyl)-, trans- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(2-propynyl)-, trans- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The propynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopentanone, cyclopentanol derivatives, and substituted cyclopentanes.

Scientific Research Applications

Cyclopentanol, 2-(2-propynyl)-, trans- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 2-(2-propynyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxyl group.

    Cyclopentane: Lacks the hydroxyl and propynyl groups.

    Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group.

Properties

CAS No.

139704-05-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2S)-2-prop-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1

InChI Key

PWRQANNOJCCIKZ-HTQZYQBOSA-N

Isomeric SMILES

C#CC[C@@H]1CCC[C@H]1O

Canonical SMILES

C#CCC1CCCC1O

Origin of Product

United States

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